

An In-depth Technical Guide to 1-Fluoro-4-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Fluoro-4-(2-nitrovinyl)benzene**

Cat. No.: **B1309969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluoro-4-(2-nitrovinyl)benzene** (CAS No. 706-08-1), a valuable fluorinated aromatic compound. This document consolidates critical data on its commercial availability, chemical and physical properties, synthesis protocols, and safety information, tailored for professionals in research and drug development. The presence of both a fluorine atom and a nitrovinyl group makes this compound a subject of interest for creating complex organic molecules with potential biological activity.[\[1\]](#)[\[2\]](#)

Commercial Availability

1-Fluoro-4-(2-nitrovinyl)benzene is available from various chemical suppliers. The purity and price can vary, and it is advisable to contact the suppliers directly for the most current information.

Supplier	Purity	Price (USD)
Henan Fengda Chemical Co., Ltd.	99%	\$1.00 - \$101.00 / KG
Zhuozhou Wenxi import and Export Co., Ltd.	99%+ HPLC	\$10.00 - \$15.00 / KG
Career Henan Chemical Co.	≥98%	\$8.00 / KG

A number of other suppliers also list this compound, including Adamas Reagent, Ltd., Shanghai Longsheng chemical Co.,Ltd., Shanghai Hanhong Scientific Co.,Ltd., Hangzhou Sage Chemical Co., Ltd., and Shanghai Litong Chemical Technology Co.,Ltd.[3]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **1-Fluoro-4-(2-nitroviny)benzene**.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ FNO ₂	[4]
Molecular Weight	167.14 g/mol	[5]
CAS Number	706-08-1	[3]
Appearance	Pale yellow crystalline solid	[4][6]
Melting Point	100-103 °C	[4][6]
Boiling Point	254.5 ± 15.0 °C (Predicted)	[4]
Density	1.276 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in water	[3][4]
InChIKey	VRFSQVFSQAYHRU-AATRIKPKSA-N	[5]
Canonical SMILES	C1=CC(=CC=C1/C=C/--INVALID-LINK--[O-])F	[5]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the identification and characterization of **1-Fluoro-4-(2-nitroviny)benzene**.

Spectroscopic Data

Spectrum Type	Key Features	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 7.98 (d, J = 13.7 Hz, 1H), 7.60 – 7.50 (m, 3H), 7.15 (t, J = 8.5 Hz)	[6]
GC-MS	Instrument: Shimadzu GLC 17-AQP5050A	[5]
IR	Technique: KBr WAFER. Source of Sample: Aldrich Chemical Company, Inc.	[5]
UV-VIS	Available from SpectraBase.	[5]
Raman	Catalog Number: 122572. Copyright © 2017-2025 Sigma-Aldrich Co. LLC.	[5]

Crystallographic Data

The crystal structure of **1-Fluoro-4-(2-nitrovinyl)benzene** has been determined, revealing an almost planar molecule with a trans conformation across the C=C bond.[1][7]

Crystal Data Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[1]
Space Group	Pna2 ₁	[7]
a	16.0965 (14) Å	[1]
b	4.8453 (4) Å	[1]
c	9.5538 (9) Å	[1]
Volume	745.12 (11) Å ³	[1]
Z	4	[1]

Experimental Protocols

Synthesis of 1-Fluoro-4-(2-nitrovinyl)benzene

A common method for the synthesis of **1-Fluoro-4-(2-nitrovinyl)benzene** is via a Heck reaction.[1]

Materials:

- 1-Bromo-4-fluorobenzene (5.7 mmol)
- Tetrabutylammoniumbromide (11.4 mmol)
- Cesium carbonate (17.1 mmol)
- Palladium acetate (5.0 mmol)
- Nitroethene (8.5 mmol)
- N,N-dimethylformamide (DMF) (20 mL)
- Petroleum ether
- Ethyl acetate

Procedure:

- In a reaction vessel, combine 1-Bromo-4-fluorobenzene, tetrabutylammoniumbromide, cesium carbonate, and palladium acetate in 20 mL of DMF.
- Stir the mixture for 30 minutes.
- Add nitroethene to the reaction mixture.
- Stir the mixture at 353K for 14 hours under a nitrogen atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the organic layer and remove the DMF under vacuum.

- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.[[1](#)]

General Procedure for para-Substituted β -Nitrostyrene Synthesis

An alternative general method for synthesizing para-substituted β -nitrostyrenes involves the condensation of a para-substituted aldehyde with nitromethane.[[8](#)]

Materials:

- para-Substituted aldehyde (1 eq)
- Nitromethane (6.9 eq)
- Ammonium acetate (2.4 eq)
- Acetic acid (20 mL)
- Ethyl acetate (EtOAc)
- Sodium hydroxide (NaOH) solution (2M)
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve ammonium acetate in acetic acid.
- Add nitromethane followed by the para-substituted aldehyde.
- Reflux the mixture for six hours at 100 °C.
- Cool the reaction to room temperature and stir overnight.
- Pour the resulting solution into ice water.

- Adjust the pH to 7 with a 2M NaOH solution.
- Extract the product with EtOAc (3 x 50 mL).
- Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield a yellow solid.
- Purify the crude product using silica gel column chromatography with ethyl acetate and hexane as the eluent.^[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **1-Fluoro-4-(2-nitrovinyl)benzene** via the Heck reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Fluoro-4-(2-nitrovinyl)benzene**.

Safety and Handling

1-Fluoro-4-(2-nitrovinyl)benzene is classified with the following GHS hazard statements:

- H315: Causes skin irritation^[5]
- H319: Causes serious eye irritation^[5]
- H335: May cause respiratory irritation^[5]

It is designated as an irritant.^{[4][5]} Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.^[5]

Applications in Research and Development

Fluorinated aromatic compounds are known for a range of biological activities, including antibacterial, anticancer, and antiviral properties.^[1] The introduction of fluorine can enhance pharmacokinetic properties, improve target selectivity, and increase metabolic stability in drug candidates.^[2] While specific applications of **1-Fluoro-4-(2-nitrovinyl)benzene** are not extensively detailed in the provided search results, related compounds like 1-Fluoro-2-nitrobenzene are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.^[9] The unique combination of a fluorine atom and a nitrovinyl group on the benzene ring makes **1-Fluoro-4-(2-nitrovinyl)benzene** a potentially valuable building block for medicinal chemists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 [chemicalbook.com]
- 4. 1-Fluoro-4-(2-nitrovinyl)benzene One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoro-4-(2-nitrovinyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309969#commercial-suppliers-of-1-fluoro-4-2-nitrovinyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com